REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].C1(C)C(C)=CC=CC=1.[Fe:21]>O>[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:8])([CH3:9])[CH3:10].[Fe+2:21].[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:8])([CH3:9])[CH3:10] |f:4.5.6|
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
25 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, condenser, air inlet tube
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the organic phase separated from the water phase and unreacted Fe
|
Type
|
CUSTOM
|
Details
|
on removal of the xylene
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)[O-].[Fe+2].C(CCCCCC(C)(C)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |